4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester
Overview
Description
This compound is a chemical substance with the formula C12H17BO2 . It is also known as pinacol phenylboronate and is typically a colorless oily substance at room temperature . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also involve the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is characterized by a boron atom bonded to two oxygen atoms and a phenyl group, with four methyl groups attached to the boron and oxygen atoms . The exact structure can be determined using various analytical techniques, which may vary depending on the specific product .Chemical Reactions Analysis
This compound can undergo various chemical reactions, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also participate in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), and a boiling point of 130°C/20mmHg (lit.) . It also has a flash point of 225°F and a vapor pressure of 0.00586mmHg at 25°C .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound is synthesized using a three-step substitution reaction, employing techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry for structural confirmation (Huang et al., 2021).
- Crystallographic and Conformational Analyses : X-ray diffraction is utilized for crystallographic analysis. Conformational analyses indicate that molecular structures optimized by density functional theory (DFT) are consistent with crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Molecular and Physicochemical Properties
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : DFT is used to investigate molecular electrostatic potential and frontier molecular orbitals, revealing some of the compound's physicochemical properties (Wu et al., 2021).
Applications in Sensing and Detection
- Hydrogen Peroxide Vapor Detection : The compound has been utilized in creating organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor. Its boron ester or acid function groups are instrumental in this application (Fu et al., 2016).
- Fluorescent Prochelator for Metal Ions : It has been developed as a boronic ester-based fluorescent prochelator that shows a fluorescence response to transition metal ions only after reacting with H2O2 (Hyman & Franz, 2012).
Chemical Synthesis and Optimization
- Borylation of Arylbromides : It's used in the borylation of arylbromides through Pd-catalyzed reactions, showcasing its utility in synthesizing various boronate esters and derivatives (Takagi & Yamakawa, 2013).
Biological Applications
- Boron Containment for Cancer Treatment : This compound has been synthesized with boron containment, considering its potential applications in cancer treatment. The biological activities of such compounds are under evaluation (Das, Tang, & Sanyal, 2011).
properties
IUPAC Name |
methyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO4/c1-21(2)22(3,4)27-23(26-21)19-14-10-17(11-15-19)7-6-16-8-12-18(13-9-16)20(24)25-5/h8-15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGJQXOMPWFXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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